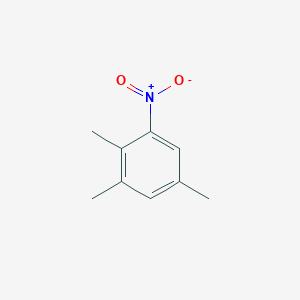

1,2,5-Trimethyl-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZUVZZGFJABPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507584 | |

| Record name | 1,2,5-Trimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-88-1 | |

| Record name | 1,2,5-Trimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Electron-donating and withdrawing effects in trimethyl-nitrobenzene

An In-Depth Technical Guide to the Electron-Donating and Withdrawing Effects in Trimethyl-nitrobenzene

Abstract

This technical guide provides a comprehensive examination of the nuanced electronic effects within the trimethyl-nitrobenzene system. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how substituent effects modulate aromatic chemistry. By dissecting the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group across different isomers, this paper elucidates the combined influence of inductive, resonance, and steric phenomena. The guide integrates theoretical principles with field-proven experimental protocols and advanced computational workflows, offering a holistic perspective on predicting and validating the chemical behavior of these complex molecules.

Introduction: A Tale of Push and Pull on an Aromatic Ring

The benzene ring, with its delocalized π-electron system, is a cornerstone of organic chemistry. Its reactivity and electronic properties, however, are not immutable. They are exquisitely sensitive to the nature of the functional groups, or substituents, attached to them. These substituents engage in an electronic tug-of-war, either pushing electron density into the ring or pulling it away. This dynamic fundamentally alters the molecule's character, influencing everything from reaction rates and regioselectivity to its spectroscopic signature and biological activity.

Groups that donate electron density are termed Electron-Donating Groups (EDGs) or activating groups. They enhance the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.[1] The methyl group (-CH₃) is a classic example of a weak activating group. Conversely, groups that pull electron density from the ring are known as Electron-Withdrawing Groups (EWGs) or deactivating groups. These diminish the ring's nucleophilicity. The nitro group (-NO₂) is one of the most powerful deactivating groups encountered in organic synthesis.[2]

This guide focuses on the fascinating case of trimethyl-nitrobenzene, a molecule where the ring is simultaneously influenced by three activating methyl groups and one potent deactivating nitro group. The specific arrangement—the isomerism—of these competing groups creates a complex electronic landscape. Understanding this landscape is critical for designing synthetic routes, predicting reaction outcomes, and engineering molecules with desired properties. We will explore how the subtle balance of electronic "push" and "pull" is governed by the principles of induction, resonance, and steric hindrance.

The Theoretical Framework: Unpacking Substituent Effects

The influence of any substituent can be deconstructed into two primary components: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of differences in electronegativity between atoms.[3]

-

Methyl Group (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring. Therefore, they inductively donate electron density, a stabilizing, activating influence.[4]

-

Nitro Group (-I): The nitrogen and oxygen atoms of the nitro group are highly electronegative, strongly pulling electron density away from the ring through the σ-bond framework.[5]

-

-

Resonance and Hyperconjugation Effects (M): These effects involve the delocalization of π-electrons or lone pairs across the conjugated system of the aromatic ring.[6]

-

Methyl Group (Hyperconjugation): While it has no lone pairs to donate, the methyl group can stabilize adjacent positive charges (like those in the intermediate of an electrophilic aromatic substitution) through hyperconjugation. This involves the delocalization of electrons from the C-H σ-bonds into the ring's π-system. It is a weaker, but significant, electron-donating mechanism that preferentially enriches the ortho and para positions with electron density.

-

Nitro Group (-M): The nitro group exhibits a powerful electron-withdrawing resonance effect. It can delocalize the ring's π-electrons onto its own oxygen atoms, creating a significant electron deficiency, particularly at the ortho and para positions. This makes the meta position the least deactivated and thus the preferred site for electrophilic attack.

-

The Isomeric Landscape and Its Electronic Consequences

The specific placement of the three methyl groups relative to the nitro group dictates the molecule's overall electronic and steric profile. We will focus on two illustrative isomers: 2,4,6-trimethylnitrobenzene and 1,2,3-trimethyl-4-nitrobenzene.

Case Study: 2,4,6-Trimethylnitrobenzene (Nitromesitylene)

In this highly symmetric isomer, the methyl groups are positioned at both ortho positions (2 and 6) and the para position (4) relative to the nitro group.

-

Electronic Analysis: The inductive (+I) and hyperconjugative effects of all three methyl groups are additive and converge to strongly counter the electron-withdrawing nature of the nitro group. The ortho and para positions are heavily activated, making the ring overall much more reactive than nitrobenzene itself.

-

Steric Causality: The most critical feature of this isomer is steric hindrance. The bulky methyl groups at positions 2 and 6 physically clash with the large nitro group. To alleviate this strain, the nitro group is forced to twist out of the plane of the benzene ring. This rotation disrupts the overlap between the p-orbitals of the nitro group and the π-system of the ring. The direct consequence is a significant inhibition of the electron-withdrawing resonance (-M) effect. [7] While the powerful -I effect remains, the loss of resonance withdrawal makes the nitro group a less potent deactivator in this specific steric environment.

Case Study: 1,2,3-Trimethyl-4-nitrobenzene

Here, the substituents are arranged vicinally. This asymmetrical arrangement leads to a more complex electronic distribution.

-

Electronic Analysis: The nitro group at position 4 is para to the methyl group at position 1 and ortho to the methyl group at position 3. Both of these methyl groups strongly donate electron density to the positions occupied by and adjacent to the nitro group. The methyl group at position 2 has a weaker, meta-directing influence on the nitro group's position. The nitro group can remain largely coplanar with the ring, allowing it to exert its full -I and -M effects. The net result is a highly polarized ring, with the region around the methyl groups being electron-rich and the region around the nitro group being electron-poor.

Experimental Validation: From Synthesis to Spectroscopy

Theoretical principles require empirical validation. The synthesis of these compounds followed by spectroscopic analysis provides concrete evidence of the electronic effects at play.

Protocol: Synthesis of 2,4,6-Trimethylnitrobenzene

The synthesis of nitromesitylene is a classic electrophilic aromatic substitution. The high activation of the mesitylene starting material by three methyl groups allows for a facile nitration under relatively mild conditions compared to the nitration of benzene itself.[8][9]

Methodology:

-

Preparation of Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 20 mL of concentrated sulfuric acid (H₂SO₄). Slowly and with continuous stirring, add 10 mL of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature of the mixture does not exceed 10 °C.[10] This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺).[11]

-

Nitration Reaction: In a separate flask, dissolve 10 g of 1,3,5-trimethylbenzene (mesitylene) in a minimal amount of a suitable solvent like dichloromethane. While maintaining the nitrating mixture's temperature below 10 °C, add the mesitylene solution dropwise over 30 minutes with vigorous stirring.

-

Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction to stir in the ice bath for an additional hour. Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. This will quench the reaction and cause the crude product to precipitate or separate as an oil.

-

Workup: If the product is solid, isolate it by vacuum filtration. If it is an oil, transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with cold water (50 mL), 5% sodium bicarbonate solution (50 mL) to neutralize residual acid, and finally with brine (50 mL).[10]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to yield light yellow prismatic crystals.[12]

Protocol: ¹H NMR Spectroscopic Analysis

Causality Behind the Method: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of protons (¹H) and carbon atoms (¹³C) in a molecule. The chemical shift (δ, in ppm) of a nucleus is highly sensitive to the electron density around it. High electron density shields the nucleus from the external magnetic field, resulting in an "upfield" shift to a lower ppm value. Conversely, low electron density (caused by EWGs) deshields the nucleus, causing a "downfield" shift to a higher ppm value.[13] By analyzing the chemical shifts of the aromatic protons, we can map the electronic effects within our isomers.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified trimethyl-nitrobenzene isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Spectral Interpretation:

-

Identify the signals corresponding to the aromatic protons (typically δ 7.0-8.5 ppm) and the methyl protons (typically δ 2.0-2.5 ppm).

-

Compare the chemical shifts of the aromatic protons. Protons ortho to the electron-withdrawing nitro group will be the most deshielded and appear furthest downfield.[10]

-

Protons on the ring that are ortho or para to the electron-donating methyl groups will be more shielded (shifted upfield) than they would be in nitrobenzene itself.

-

| Isomer | Aromatic Proton(s) | Predicted Chemical Shift (δ ppm) | Rationale |

| 2,4,6-Trimethylnitrobenzene | H-3, H-5 | ~7.0 ppm | Shielded by two ortho and one para methyl group. The inhibited -M effect of NO₂ reduces deshielding. |

| 1,2,3-Trimethyl-4-nitrobenzene | H-5 | ~7.2-7.4 ppm | Ortho to one methyl group, meta to another. |

| 1,2,3-Trimethyl-4-nitrobenzene | H-6 | ~7.8-8.0 ppm | Ortho to the strongly deshielding nitro group. |

| Nitrobenzene (Reference) | H-2, H-6 (ortho) | ~8.2 ppm | Strongly deshielded by adjacent -NO₂ group (-I and -M effects). |

| Nitrobenzene (Reference) | H-3, H-5 (meta) | ~7.5 ppm | Less deshielded than ortho protons. |

| Nitrobenzene (Reference) | H-4 (para) | ~7.7 ppm | Deshielded by -M effect. |

Table 1: Predicted ¹H NMR chemical shifts for aromatic protons, demonstrating the influence of substituent electronic effects. Data is estimated based on foundational principles and comparative data from sources such as BenchChem.[10]

Quantitative and Computational Frameworks

To move beyond qualitative descriptions, we can employ quantitative models and computational chemistry.

The Hammett Equation: Quantifying Substituent Power

The Hammett equation is a linear free-energy relationship that provides a quantitative measure of a substituent's electronic influence in meta and para positions.[14][15] It takes the form:

log(K/K₀) = σρ

Where:

-

K is the equilibrium constant for a reaction with a substituted reactant.

-

K₀ is the equilibrium constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to substituent effects.

-

σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para).[16]

A negative σ value indicates an electron-donating group, while a positive σ value indicates an electron-withdrawing group.

| Substituent | σ_meta | σ_para | Interpretation |

| -CH₃ (Methyl) | -0.07 | -0.17 | Weak electron-donating group by induction and hyperconjugation. |

| -NO₂ (Nitro) | +0.71 | +0.78 | Very strong electron-withdrawing group by induction and resonance. |

Table 2: Hammett substituent constants. These values numerically confirm the electron-donating nature of the methyl group and the powerful electron-withdrawing nature of the nitro group.[17]

Computational Workflow: Visualizing Electron Distribution

In silico methods, particularly Density Functional Theory (DFT), allow us to visualize the electron distribution within a molecule, providing a powerful visual confirmation of our theoretical framework.[18] A Molecular Electrostatic Potential (MEP) map is particularly insightful.

Conceptual Workflow for MEP Map Generation:

-

Structure Optimization: Build the 3D structure of the desired trimethyl-nitrobenzene isomer (e.g., 2,4,6-trimethylnitrobenzene) in a molecular modeling program. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation. This step is crucial as it will correctly model the out-of-plane twist of the nitro group if steric hindrance is present.

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with the same or a higher level of theory to generate the electron density wavefunction.

-

MEP Surface Generation: From the calculated wavefunction, generate the MEP surface. This surface is mapped onto the molecule's van der Waals surface.

-

Visualization and Analysis: The MEP surface is color-coded. Regions of high electron density (nucleophilic sites) are colored red, while regions of low electron density (electrophilic sites) are colored blue. Intermediate potentials are colored orange, yellow, and green. For a trimethyl-nitrobenzene, we would expect to see red/yellow regions around the methyl-substituted portions of the ring and a deep blue region over the nitro group, visually representing the "push-pull" nature of the substituents.

Conclusion

The electronic character of trimethyl-nitrobenzene is a product of a sophisticated interplay between the number, nature, and position of its substituents. The three electron-donating methyl groups activate the aromatic ring through inductive and hyperconjugative effects, while the single nitro group deactivates it via strong inductive and resonance withdrawal.

The key takeaways for the practicing scientist are:

-

Competition is Key: The overall reactivity and electronic distribution are not simple additions of individual effects but rather the result of their competition.

-

Isomerism Matters: Changing the substitution pattern, as seen in the comparison between the 2,4,6- and 1,2,3-isomers, dramatically alters the electronic landscape.

-

Sterics Can Override Electronics: In 2,4,6-trimethylnitrobenzene, steric hindrance forces the nitro group out of planarity, significantly diminishing its electron-withdrawing resonance effect—a crucial insight for reaction design.

-

A Multi-Modal Approach is Essential: A robust understanding is only achieved by integrating theoretical principles with practical synthesis, definitive spectroscopic characterization (NMR), and insightful computational modeling (MEP maps).

By mastering these concepts, researchers and drug development professionals can more accurately predict molecular behavior, design more efficient synthetic pathways, and ultimately, create novel chemical entities with precisely tailored properties.

References

- Vertex AI Search. (n.d.). Electron Donating And Withdrawing Groups.

- Scribd. (n.d.). Reactivity of Methyl and Nitro Benzene.

- YouTube. (2016). Inductive & Resonance effects towards Benzene (Lightboard).

- YouTube. (2021). How To Identify Electron Donating Groups on an Aromatic Ring.

- Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions.

- Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?.

- YouTube. (2018). 32.03 Inductive Effects in Substituted Benzenes.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- BenchChem. (2025). An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene.

- La Salle University. (n.d.). Substituent Effects.

- PubChem. (n.d.). 1,2,3-Trimethyl-5-nitrobenzene.

- YouTube. (2018). NITROBENZENE SYNTHESIS | LABORATORY EXPERIMENT | ORGANIC CHEMISTRY.

- PubChem. (n.d.). 2-Nitromesitylene.

- Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects.

- ACS Publications. (2022). An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution.

- Wikipedia. (n.d.). Hammett equation.

- Google Patents. (n.d.). The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.

- Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.

- Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives.

- TÜBİTAK Academic Journals. (2011). A computational study on substituted diazabenzenes.

- Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene.

- ChemBK. (2024). 2,4,6-TRIMETHYLNITROBENZENE.

- Chemguide. (n.d.). nitration of benzene and methylbenzene.

- YouTube. (2021). 27.03 Hammett Substituent Constants Defined.

- ScienceDirect. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes.

- Journal of Technical Education Science. (2023). Computational determination of protonation for aromatic derivatives.

- askIITians. (2020). why dipole moment of 2,4,6-trimethylnotrobenzene is closer to nitrome.

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. proprep.com [proprep.com]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. why dipole moment of 2,4,6-trimethylnotrobenzene is closer to nitrome - askIITians [askiitians.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. chembk.com [chembk.com]

- 13. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. pharmacy180.com [pharmacy180.com]

- 18. pubs.acs.org [pubs.acs.org]

Foreword: A Predictive Approach to a Novel Contaminant Class

An In-Depth Technical Guide to the Environmental Fate of Trimethyl-nitrobenzene Compounds

Prepared by: Gemini, Senior Application Scientist

The environmental fate of chemical compounds is a cornerstone of ecological risk assessment and pharmaceutical development. While extensive research exists for constituents like trimethylbenzenes (TMBs) and various nitroaromatic compounds (e.g., nitrobenzene, trinitrotoluene), a significant data gap persists for the specific class of trimethyl-nitrobenzene (TMNB) isomers. These molecules, potentially arising as industrial synthesis byproducts or specialty chemicals, combine the structural features of both parent groups: the alkyl substitution of TMBs and the electrophilic nitro group of nitroaromatics.

This guide, therefore, adopts a predictive and inferential approach. By synthesizing the well-documented environmental behaviors of TMBs and nitroaromatics, we can construct a robust, scientifically-grounded framework for understanding, investigating, and predicting the environmental fate of TMNB compounds. This document is structured not as a rigid review but as a logical progression from fundamental properties to complex degradation pathways and the practical methodologies required for their study.

Section 1: Physicochemical Profile and Environmental Compartmentalization

The ultimate environmental distribution of a contaminant is dictated by its inherent physicochemical properties. For TMNB isomers, we can predict these properties by amalgamating the characteristics of TMBs and nitrobenzene.

Evidence suggests that TMBs tend to rapidly volatilize from water and exhibit potential for bioaccumulation.[1] Conversely, nitrobenzene has moderate to high mobility in soil and may leach into groundwater.[2] The presence of both methyl and nitro groups on the same aromatic ring suggests that TMNBs will exhibit intermediate behavior. The nitro group will increase polarity and water solubility compared to TMBs, potentially reducing volatilization and increasing mobility in aqueous systems. However, the three methyl groups will enhance lipophilicity compared to nitrobenzene, suggesting a non-trivial potential for sorption to organic matter in soil and sediment.

Table 1: Predicted Physicochemical Properties and Environmental Tendencies of Trimethyl-nitrobenzene (TMNB)

| Property | Predicted Value/Behavior | Rationale & Implication |

| Volatility | Moderate | Lower than TMBs due to the polar nitro group, but higher than dinitro- or trinitro- aromatics. Partitioning to the atmosphere from surface waters is a relevant fate process.[1] |

| Water Solubility | Low to Moderate | Higher than TMBs, facilitating transport in groundwater and surface water.[2] |

| Soil Sorption (Koc) | Moderate | The hydrophobic methyl groups suggest sorption to soil organic carbon will be a significant process, retarding leaching. The polar nitro group may moderate this effect.[3] |

| Bioaccumulation | Moderate Potential | TMBs are known to bioaccumulate in aquatic organisms.[1] The increased lipophilicity from the methyl groups suggests TMNBs may also bioaccumulate, though this requires empirical verification. |

Section 2: Biotic Degradation Pathways: A Tale of Two Moieties

The microbial degradation of TMNB is likely a multifaceted process, with enzymatic attacks targeting either the nitro group or the aromatic ring and its methyl substituents. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to initial oxidative attack, meaning reductive pathways are often favored.[4]

The Dominant Reductive Pathway

Drawing extensive evidence from the biodegradation of 2,4,6-trinitrotoluene (TNT) and other nitroaromatics, the most probable initial step in TMNB metabolism is the sequential reduction of the nitro group.[5][6] This process can occur under both aerobic and anaerobic conditions and is mediated by non-specific nitroreductase enzymes.[5]

The pathway proceeds as follows:

-

Nitro (R-NO₂) → Nitroso (R-NO)

-

Nitroso (R-NO) → Hydroxylamino (R-NHOH)

-

Hydroxylamino (R-NHOH) → Amino (R-NH₂)

The resulting aminotrimethylbenzene is significantly more susceptible to oxidative ring cleavage by microbial oxygenases than its nitrated precursor.

Caption: Predicted primary biodegradation pathway for trimethyl-nitrobenzene.

Influence of Redox Conditions

The rate and extent of biodegradation are critically dependent on the available electron acceptors in the environment.

-

Aerobic: Under aerobic conditions, the initial reduction of the nitro group can still occur, followed by rapid oxidative degradation of the resulting amine.[7]

-

Anaerobic: The fate under anaerobic conditions is more varied.

-

Denitrifying & Sulfate-Reducing: Studies on TMBs show that degradation is relatively slow under these conditions.[8] A similar pattern is expected for TMNBs.

-

Iron-Reducing: TMB biodegradation is significantly enhanced under iron-reducing conditions.[8] This suggests that environments rich in ferric iron could be hotspots for TMNB remediation.

-

Strictly Anaerobic: Some strict anaerobes, like Clostridium species, can reduce TNT completely to triaminotoluene, which may undergo subsequent ring cleavage.[9] Similar pathways could exist for TMNB, leading to mineralization.

-

Section 3: Abiotic Degradation: The Role of Light

Abiotic processes, particularly those driven by sunlight, are critical to the environmental fate of many aromatic compounds.

Photodegradation

Nitroaromatic compounds are susceptible to degradation by sunlight.[2] This can occur through two primary mechanisms:

-

Direct Photolysis: The molecule itself absorbs ultraviolet (UV) radiation, leading to its decomposition.

-

Indirect Photolysis: The compound reacts with photochemically generated reactive species, most notably hydroxyl radicals (•OH). In the atmosphere, TMBs have photo-oxidation half-lives ranging from 0.31 to 1.55 days, indicating this is a rapid degradation process.[1]

The combination of UV light with an oxidant like hydrogen peroxide (H₂O₂), a process known as an Advanced Oxidation Process (AOP), can dramatically accelerate degradation.[10] Studies on nitrobenzene show this process generates intermediates like nitrophenols before eventual mineralization.[10] A similar cascade of hydroxylated and partially oxidized intermediates would be expected from TMNB.

Hydrolysis

Nitrobenzene does not undergo hydrolysis under typical environmental conditions.[2] It is therefore highly probable that hydrolysis is not a significant environmental fate process for trimethyl-nitrobenzene compounds.

Section 4: Ecotoxicity Profile

The toxicity of TMNBs can be inferred from their constituent parts. This "structural alert" approach is fundamental to predictive toxicology.

-

From TMBs: TMB isomers are known to cause adverse effects on the respiratory, hematologic, and central nervous systems in both animals and humans.[11] Acute exposure can lead to CNS effects and respiratory irritation.[12]

-

From Nitroaromatics: The nitroaromatic class of compounds is notorious for its toxicity. They are often mutagenic, and their metabolic reduction can lead to the formation of carcinogenic aromatic amines.[4] A key toxicological endpoint is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[13]

Table 2: Summary of Predicted Ecotoxicological Hazards

| Hazard Type | Predicted Effect | Basis for Prediction |

| Aquatic Toxicity | High acute toxicity | TMBs are highly toxic to aquatic life.[1] |

| Human Health (Acute) | CNS depression, respiratory irritation | Based on known effects of TMBs.[11] |

| Human Health (Chronic) | Potential for carcinogenicity, mutagenicity, methemoglobinemia | Based on the general toxicity profile of nitroaromatic compounds.[4][14] |

Section 5: Experimental Methodologies and Protocols

To move from prediction to empirical data, rigorous and validated experimental protocols are essential. The following section details workflows for key environmental fate studies. The causality for selecting these specific methods lies in their status as internationally recognized standards (e.g., OECD guidelines), ensuring data quality, reproducibility, and regulatory acceptance.

Protocol: Aerobic Biodegradation in Aqueous Medium (Based on OECD 301F)

This protocol outlines a manometric respirometry test to determine the "ready biodegradability" of a TMNB compound. The rationale is to measure oxygen consumption by a microbial inoculum as it metabolizes the test substance, providing a direct measure of mineralization.

Step-by-Step Methodology:

-

Preparation of Medium: Prepare a mineral salt medium as specified in OECD Guideline 301. This ensures that the test substance is the sole source of organic carbon.

-

Inoculum: Obtain activated sludge from a domestic wastewater treatment plant. The diversity of this microbial community provides a robust test system. Wash and aerate the sludge to reduce endogenous respiration.

-

Test Setup:

-

Add the mineral medium to manometric respirometry bottles.

-

Add the microbial inoculum to achieve a concentration of a few milligrams of suspended solids per liter.

-

Spike the test bottles with the TMNB compound at a concentration of 50-100 mg/L. The compound should be dissolved in a minimal volume of a low-toxicity solvent if necessary.

-

Control Bottles: Prepare controls containing only inoculum (to measure background respiration) and controls with a readily biodegradable reference substance like sodium benzoate (to validate the activity of the inoculum).

-

-

Incubation: Seal the bottles and incubate at 20-24°C in the dark for 28 days. The respirometer will continuously measure oxygen consumption.

-

Data Analysis:

-

Calculate the percentage of biodegradation based on the ratio of oxygen consumed to the theoretical oxygen demand (ThOD) of the TMNB compound.

-

A substance is considered "readily biodegradable" if it reaches >60% ThOD within the 28-day window and a 10-day window.

-

Caption: Experimental workflow for an aerobic biodegradation study.

Protocol: Analytical Quantification of TMNB and Metabolites

Accurate quantification is crucial for fate studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this class of semi-volatile compounds due to its high sensitivity and specificity.

Step-by-Step Methodology:

-

Sample Preparation (Water):

-

Take a known volume of the aqueous sample (e.g., 100 mL).

-

Perform a liquid-liquid extraction using a water-immiscible solvent like dichloromethane or methyl tert-butyl ether. This efficiently partitions the analytes from the water matrix into the organic phase.

-

Collect the organic phase and concentrate it under a gentle stream of nitrogen to a final volume of 1 mL.

-

-

Sample Preparation (Soil/Sediment):

-

Take a known mass of the solid sample (e.g., 10 g).

-

Perform a pressurized solvent extraction (e.g., ASE®) with a suitable solvent mixture (e.g., acetone/hexane). This ensures exhaustive extraction from the solid matrix.

-

Concentrate the extract and perform a clean-up step using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

-

-

GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity).

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is ideal for separating aromatic compounds.

-

Injection: 1-2 µL of the final extract is injected into the GC.

-

Method: Run a temperature gradient program to separate the parent TMNB isomers from potential degradation products (e.g., aminotrimethylbenzene).

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, targeting the unique molecular and fragment ions for each analyte.

-

-

Quantification: Create a calibration curve using certified reference standards for the parent TMNB and any available metabolite standards. Quantify the analytes in the samples against this curve.

Section 6: Conclusion and Outlook

This guide establishes a predictive framework for assessing the environmental fate of trimethyl-nitrobenzene compounds. Based on the robust data available for TMBs and nitroaromatics, we can conclude that TMNBs are likely to be:

-

Persistent but Degradable: They are recalcitrant to oxidative degradation but can be transformed via microbial nitroreduction under a range of redox conditions.[4][5]

-

Mobile and Bioaccumulative: They possess properties that allow for transport in aqueous systems while also posing a risk of accumulating in organisms.[1][2]

-

Toxicologically Significant: They should be handled as compounds of concern, with potential for both systemic and genetic toxicity.[11][14]

The critical next step is to generate empirical data for specific TMNB isomers to validate these predictions. Future research should prioritize conducting standardized fate and toxicity studies, identifying key degrading microbial species, and elucidating the complete mineralization pathways.

References

-

Meng, F., He, Y., Wang, L., & Song, X. (2021). Environmental fate and aquatic effects of propylbenzenes and trimethylbenzenes: A review. Chemosphere, 263, 128533. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. [Link]

-

Tien, T. M., et al. (2021). Degradation of 2,4,6-Trinitrotoluene (TNT): Involvement of Protocatechuate 3,4-Dioxygenase (P34O) in Buttiauxella sp. S19-1. MDPI. [Link]

-

Wang, C. (1991). Biodegradation of TNT (2,4,6-Trinitrotoluene). Digital Commons @ NJIT. [Link]

-

National Research Council. (2008). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6 (Chapter on Trimethylbenzenes). National Academies Press. [Link]

-

Klaning, U. J., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2023). Trimethylbenzenes Reference Exposure Levels, Public Review Draft. California Environmental Protection Agency. [Link]

-

Anand, S., et al. (2022). 2,4,6-trinitrotoluene (TNT) degradation by Indiicoccus explosivorum (S5-TSA-19). ProQuest. [Link]

-

Unknown Author. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. [Link]

-

Fernando, T., Bumpus, J. A., & Aust, S. D. (1990). Biodegradation of TNT (2,4,6-Trinitrotoluene) by Phanerochaete chrysosporium. Applied and Environmental Microbiology, 56(6), 1666–1671. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Chen, Y. D., et al. (2008). Biodegradability of trimethylbenzene isomers under the strictly anaerobic conditions in groundwater contaminated by gasoline. ResearchGate. [Link]

-

Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene (Chapter 6: Analytical Methods). U.S. Department of Health and Human Services. [Link]

-

Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews, 65(3), 335–352. [Link]

-

Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

-

Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. MDPI. [Link]

-

Leszczynska, D., & Leszczynski, J. (2018). Computational assessment of environmental hazards of nitroaromatic compounds. ResearchGate. [Link]

-

Zhang, D., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. [Link]

-

Tor, J., et al. (2000). Abiotic reduction of nitroaromatic pesticides in anaerobic laboratory systems. Journal of Agricultural and Food Chemistry. [Link]

-

Srivastava, S., et al. (2015). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences. [Link]

-

Singh, G., et al. (2023). Impact of Abiotic Stressors on Soil Microbial Communities: A Focus on Antibiotics and Their Interactions with Emerging Pollutants. MDPI. [Link]

-

Bandowe, B. A. M., & Han, Y. (2020). Nitrated polycyclic aromatic compounds in the atmospheric environment: A review. Science of The Total Environment. [Link]

-

Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Ethylbenzene (Table 7-4). National Center for Biotechnology Information. [Link]

-

Li, X. (2010). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Agilent Technologies. [Link]

Sources

- 1. Environmental fate and aquatic effects of propylbenzenes and trimethylbenzenes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4,6-trinitrotoluene (TNT) degradation by <i>Indiicoccus explosivorum</i> (S5-TSA-19) - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]

Biological Activity of Substituted Nitrobenzenes: A Technical Guide

The following technical guide details the biological activity, therapeutic applications, and safety profiles of substituted nitrobenzenes.

Executive Summary

Substituted nitrobenzenes represent a chemical paradox in drug discovery. Historically viewed as "structural alerts" due to potential genotoxicity and hepatotoxicity, they remain indispensable in medicinal chemistry. Their utility lies in the nitro group's unique electronic biotransformation : the ability to undergo enzymatic reduction from a strongly electron-withdrawing group (

This guide analyzes the "Nitro Switch" mechanism, detailing how to exploit this redox potential for hypoxia-activated prodrugs (HAPs) and antimicrobial agents while mitigating risks like methemoglobinemia.

The Core Mechanism: Reductive Bioactivation

The biological activity of nitrobenzenes is almost exclusively driven by their metabolism. Understanding the stepwise reduction of the nitro group is prerequisite to designing safe and effective derivatives.

The Reductive Cascade

The reduction proceeds through a series of intermediates, each with distinct biological reactivities.

-

Nitro (

): The parent compound.[1] Generally stable but electrophilic. -

Nitro Radical Anion (

): Formed by one-electron reduction (Type I nitroreductases). In normoxic tissues, this radical reacts with -

Nitroso (

): Formed in hypoxic conditions (or by Type II nitroreductases). Highly electrophilic and reactive toward thiols (glutathione). -

Hydroxylamine (

): The proximal toxicant/effector. Responsible for DNA alkylation and methemoglobinemia. -

Amine (

): The final stable reduction product.

Visualization of the Pathway

The following diagram illustrates the reductive cascade and the critical "Futile Cycle" that provides selectivity for hypoxic tumors.

Figure 1: The reductive metabolism of nitrobenzenes. Note the "Futile Cycle" in red, which prevents full reduction in oxygenated tissues.

Therapeutic Applications

Hypoxia-Activated Prodrugs (HAPs)

This is the most sophisticated application of substituted nitrobenzenes. Solid tumors often contain hypoxic regions resistant to radiation and chemotherapy. HAPs utilize the nitro group as a "trigger."[2][3][4]

-

Mechanism: The electron-withdrawing nitro group deactivates a cytotoxic warhead (e.g., a nitrogen mustard or phosphoramide). Upon reduction to the electron-donating amine in hypoxic zones, the electronic "switch" activates the warhead or triggers fragmentation (self-immolation) to release the active drug.

-

Key Example: PR-104 (Pre-clinical/Clinical). A dinitrobenzamide mustard where reduction activates DNA cross-linking ability.[2]

-

Design Requirement: The one-electron reduction potential (

) must be between -300 mV and -450 mV to ensure reduction by human oxidoreductases (like P450 reductase) while maintaining stability in blood.

Antimicrobial Agents

Nitro-containing antibiotics (e.g., chloramphenicol analogs) function by acting as "Trojan horses."

-

Selectivity: Bacterial nitroreductases (Type I and II) differ from mammalian enzymes, often allowing rapid reduction to toxic intermediates within the pathogen.

-

Target: The resulting nitroso and hydroxylamine species covalently bind to bacterial DNA and proteins, inhibiting growth.

Toxicology & Safety Profile

Safety is the primary hurdle for nitrobenzene candidates.

Methemoglobinemia

This is the dose-limiting toxicity for many nitrobenzenes.

-

Mechanism: The phenylhydroxylamine metabolite (

) reacts with Hemoglobin ( -

Mitigation: Avoid substituents that stabilize the hydroxylamine intermediate. Steric hindrance ortho to the nitro group can sometimes reduce enzymatic access.

Mutagenicity (Ames Positive)

Many nitrobenzenes are positive in the Ames test (strain TA98/TA100).

-

Cause: Hydroxylamine metabolites can form nitrenium ions that alkylate DNA guanine residues.

-

Design Strategy: Incorporating fused rings or bulky substituents can sometimes disrupt the intercalation required for mutagenesis, even if metabolic reduction occurs.

Structure-Activity Relationships (SAR)[2][5]

The biological fate of a nitrobenzene is dictated by the electronic and steric nature of the ring substituents.

| Parameter | Effect on Biological Activity | Design Implication |

| Hammett | Controls reduction potential ( | High EWG (e.g., -CN, -CF3) makes the drug more sensitive to reduction, potentially improving hypoxic selectivity but decreasing aerobic stability. |

| Lipophilicity (LogP) | Determines tissue penetration and blood-brain barrier crossing. | High LogP (>3) increases CNS toxicity risk. Optimal range for tumor penetration is typically 1.5 - 2.5. |

| Ortho-Substitution | Steric hindrance twists the nitro group out of planarity with the benzene ring. | Reduces resonance stabilization, making the nitro group harder to reduce enzymatically. Used to tune metabolic stability.[5] |

| Leaving Group ( | For fragmentation prodrugs, the | The "Nitro Switch" must lower the activation energy for LG departure. |

Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay

This protocol is the industry standard for validating the "Nitro Switch" mechanism. It compares cytotoxicity in normoxic vs. hypoxic conditions to calculate the Hypoxia Cytotoxicity Ratio (HCR).

Materials

-

Cell Line: A549 (Lung carcinoma) or HCT116 (Colorectal), which express high levels of one-electron reductases (e.g., POR, NADPH:CYP450 reductase).

-

Hypoxia Chamber: Controlled atmosphere (

). -

Reagent: MTT or CellTiter-Glo (ATP-based viability assay).

Workflow Visualization

Figure 2: Workflow for determining Hypoxia Cytotoxicity Ratio (HCR).

Step-by-Step Methodology

-

Seeding: Seed cells at 1,000–3,000 cells/well in 96-well plates. Allow attachment for 24h.

-

Equilibration: Place "Hypoxia" plates in the hypoxia chamber for 2 hours prior to drug addition to degas the media. Keep "Normoxia" plates in a standard incubator.

-

Drug Addition: Prepare serial dilutions of the nitrobenzene derivative in degassed media (for hypoxia) and standard media (for normoxia). Add to cells.

-

Critical Control: Include a known HAP (e.g., Tirapazamine or PR-104A) as a positive control.

-

-

Exposure: Incubate for 4 hours.

-

Note: Short exposure is preferred to assess the activation phase specifically.

-

-

Wash & Recovery: Remove drug-containing media. Wash with PBS. Replace with fresh standard media. Incubate both sets of plates under normoxic conditions for 72–96 hours to allow cell proliferation (or lack thereof).

-

Analysis: Perform MTT/CellTiter-Glo assay.

-

Calculation:

-

Interpretation: An HCR > 10 indicates significant hypoxia-selective bioactivation.

-

References

-

Denny, W. A. (2022).[6] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187.[2] Link

-

Patterson, A. V., et al. (2022).[2][3][6][7] Mechanism of Action of the Hypoxia-Activated Prodrug PR-104. Clinical Cancer Research. Link

-

Nepali, K., et al. (2019). Nitro Group-Containing Drugs in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrobenzene. CDC. Link

-

Sadeghpour, H., et al. (2019).[2] Design, Synthesis, and Biological Activity of New Nitrobenzene Derivatives. Research Journal of Pharmacy and Technology. Link

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,5-Trimethyl-3-nitrobenzene as a Chemical Intermediate

Abstract: This technical guide provides a comprehensive overview of 1,2,5-trimethyl-3-nitrobenzene, a key aromatic nitro compound. While not as extensively documented as some of its isomers, this molecule serves as a crucial chemical intermediate, primarily valued for its conversion to 2,4,5-trimethylaniline. This guide delves into the compound's physicochemical properties, details its synthesis via the nitration of pseudocumene, and provides an in-depth analysis of its most critical chemical transformation: the reduction of the nitro group. We will explore various reduction methodologies, present detailed experimental protocols, and discuss the downstream applications of the resulting aniline in the synthesis of dyes and as a potential scaffold in pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile intermediate.

Core Compound Profile: Structural and Physicochemical Characteristics

Molecular Structure and Reactivity

1,2,5-Trimethyl-3-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with three methyl (-CH₃) groups and one nitro (-NO₂) group. The specific arrangement of these substituents dictates its chemical behavior.

-

Electron-Withdrawing Nitro Group: The nitro group is a powerful electron-withdrawing moiety, which deactivates the benzene ring towards further electrophilic aromatic substitution. This effect is crucial as it tempers the reactivity of the otherwise electron-rich trimethyl-substituted ring, often preventing polysubstitution during synthesis.[1][2]

-

Electron-Donating Methyl Groups: Conversely, the three methyl groups are electron-donating, activating the ring.[3] This combined electronic effect creates a nuanced reactivity profile, and the steric hindrance from the methyl groups also influences the regioselectivity of its reactions.

-

Primary Role as an Intermediate: The compound's principal value lies not in its intrinsic activity but in the chemical potential of the nitro group. This group is readily reduced to a primary amine (-NH₂), transforming the molecule into 2,4,5-trimethylaniline (also known as pseudocumidine), a significantly more versatile building block for further chemical synthesis.[1][2]

Physicochemical Properties

Specific experimental data for 1,2,5-trimethyl-3-nitrobenzene is limited. The following table consolidates available data with computed values and data from its more common isomer, 1,2,4-trimethyl-5-nitrobenzene, to provide a reliable profile.

| Property | Value (1,2,5-Trimethyl-3-nitrobenzene) | Isomer Comparison (1,2,4-Trimethyl-5-nitrobenzene) | Source |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | [4][5] |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol | [4][5][6][7] |

| CAS Number | 609-88-1 | 610-91-3 | [1][5] |

| Appearance | Solid (predicted) | Solid | [4] |

| Melting Point | Not reported | 71 °C | [2] |

| Boiling Point | Not reported | 265 °C | [2] |

| Calculated XLogP3 | 2.8 | 2.8 | [6][7] |

| Solubility | Low in water (predicted) | Low in water | [1] |

Synthesis: From Pseudocumene to a Nitrated Intermediate

The most common and industrially viable route to 1,2,5-trimethyl-3-nitrobenzene is the electrophilic aromatic substitution of 1,2,4-trimethylbenzene (pseudocumene) using a mixed-acid nitration process.[1]

The Nitration Mechanism

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[8] Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to form the nitronium ion. The electron-rich pseudocumene ring then attacks this electrophile to form a resonance-stabilized carbocation (sigma complex), which subsequently loses a proton to restore aromaticity and yield the final product. The methyl groups on pseudocumene are ortho, para-directing activators, leading to the formation of different isomers. Careful control of reaction conditions is necessary to favor the desired 1,2,5-trimethyl-3-nitrobenzene isomer.

Detailed Experimental Protocol: Laboratory-Scale Nitration of Pseudocumene

This protocol outlines a standard procedure for the synthesis of trimethyl-nitrobenzene isomers.

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane or Diethyl Ether for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid in an ice-salt bath to 0 °C.

-

Slowly add 25 mL of concentrated nitric acid dropwise to the cooled sulfuric acid with vigorous stirring. Causality: This exothermic reaction must be kept cold to prevent the formation of excess nitrogen oxides and ensure the stability of the nitronium ion. The temperature must be maintained below 10 °C.[2]

-

Addition of Substrate: Once the nitrating mixture is prepared and cooled, slowly add 0.25 mol of 1,2,4-trimethylbenzene dropwise from the dropping funnel. The reaction temperature must be strictly maintained between 0 and 5 °C to minimize the formation of dinitrated and oxidized byproducts.[1]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: Slowly pour the reaction mixture over a large volume of crushed ice with continuous stirring. This quenches the reaction and precipitates the crude nitroaromatic product.[9]

-

Isolation and Neutralization: Isolate the crude product by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral to litmus paper. Subsequently, wash with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.

-

Purification: The crude product is a mixture of isomers. Purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to isolate the 1,2,5-trimethyl-3-nitrobenzene isomer.

Synthesis and Workup Workflow

Caption: Workflow for the synthesis of 1,2,5-trimethyl-3-nitrobenzene.

The Pivotal Transformation: Reduction to 2,4,5-Trimethylaniline

The primary utility of 1,2,5-trimethyl-3-nitrobenzene is its role as a precursor to 2,4,5-trimethylaniline. The reduction of the nitro group is a fundamental and powerful transformation in organic synthesis.[1][2]

Comparative Analysis of Reduction Methods

The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, scale, and available equipment.

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni catalyst | High yield, clean reaction (water is the only byproduct), catalyst can be recycled. | Requires specialized high-pressure equipment; Pd/C can cleave sensitive groups (e.g., benzyl ethers, aromatic halogens).[10] |

| Metal-Acid Reduction | Sn/HCl, Fe/HCl, or Zn/AcOH | Inexpensive, robust, and effective; tolerant of many functional groups.[1] | Requires stoichiometric amounts of metal, leading to significant metal waste; harsh acidic conditions can be problematic for sensitive substrates.[11] |

| Transfer Hydrogenation | Hydrazine (N₂H₄), Ammonium formate | Avoids the need for high-pressure H₂ gas; generally milder conditions. | Hydrazine is highly toxic; reactions can sometimes be slower.[12][13] |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Can offer selectivity, sometimes reducing one nitro group in a dinitro compound. | Can introduce sulfur impurities; often less efficient for complete reduction.[12] |

Expert Insight: For laboratory-scale synthesis where functional group tolerance is not a major concern, catalytic hydrogenation with Pd/C is often preferred for its cleanliness and efficiency.[10] For larger-scale industrial processes, the cost-effectiveness of iron in acidic media often makes it the method of choice, despite the waste generated.[11][14]

Detailed Experimental Protocol: Catalytic Hydrogenation

Materials:

-

1,2,5-Trimethyl-3-nitrobenzene

-

10% Palladium on Carbon (Pd/C) catalyst (5 mol%)

-

Methanol or Ethanol as solvent

-

Hydrogen (H₂) gas source

-

Parr hydrogenator or similar pressure vessel

Procedure:

-

Vessel Preparation: To a pressure-resistant hydrogenation vessel, add a solution of 1,2,5-trimethyl-3-nitrobenzene (10 mmol) in 50 mL of methanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is pyrophoric and can ignite if exposed to air, especially in the presence of flammable solvents.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm or ~50 psi).

-

Reaction: Stir the mixture vigorously at room temperature. The uptake of hydrogen can be monitored by a pressure drop. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: The Celite prevents the fine catalyst powder from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition.

-

Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 2,4,5-trimethylaniline. The product can be further purified by distillation or recrystallization if necessary.

Reaction Transformation Diagram

Caption: The core reduction of 1,2,5-trimethyl-3-nitrobenzene to 2,4,5-trimethylaniline.

Applications in Synthesis: A Gateway to Dyes and Pharmaceuticals

The true value of 2,4,5-trimethylaniline, derived from its nitro precursor, is as a versatile starting material for more complex molecules.

Precursor to Azo Dyes

Historically, 2,4,5-trimethylaniline was a key intermediate in the synthesis of azo dyes.[15] The primary amino group can be readily converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This highly reactive diazonium salt can then be coupled with an electron-rich aromatic compound (like a phenol or another aniline) to form an azo compound, characterized by the -N=N- linkage, which is a strong chromophore. For instance, it was used to manufacture Ponceau 3R, a dye formerly used in foods and cosmetics.[15]

A Scaffold for Pharmaceutical Development

Substituted anilines are foundational building blocks in medicinal chemistry, appearing in a wide array of pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents.[2][16]

-

Modulation of Properties: The trimethyl substitution pattern on the aniline ring can significantly influence the pharmacokinetic properties of a potential drug molecule. The methyl groups increase lipophilicity, which can affect membrane permeability and absorption. They can also sterically hinder metabolic pathways, potentially increasing the drug's half-life.[2]

-

Bioactivity of the Nitro Precursor: Although the primary use is as an intermediate, the parent nitro compound itself may possess biological activity. Nitroaromatic compounds are known to have antimicrobial properties, often by disrupting microbial electron transport chains.[1] Some studies have shown that 1,2,5-trimethyl-3-nitrobenzene exhibits activity against Gram-positive bacteria like Staphylococcus aureus.[1] However, the potential for toxicity often limits their direct therapeutic use.[17]

Synthetic Pathway Logic

Caption: Downstream synthetic potential of the target intermediate.

Safety, Handling, and Toxicology

5.1. Handling of 1,2,5-Trimethyl-3-nitrobenzene As a nitroaromatic compound, it should be handled with care. It is classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust or aerosols.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.

5.2. Toxicological Profile of 2,4,5-Trimethylaniline The downstream product, 2,4,5-trimethylaniline, presents significant health risks. It is crucial for any researcher using the nitro-intermediate to be aware of the hazards of the resulting amine.

-

Carcinogenicity: Studies have shown that 2,4,5-trimethylaniline has carcinogenic properties in animal models.[15][18]

-

Mutagenicity: It has been shown to be mutagenic in in-vitro tests.[18]

-

Acute Toxicity: Ingestion or inhalation can potentially lead to acute renal failure and lung edema.[18]

Conclusion

1,2,5-Trimethyl-3-nitrobenzene is a valuable, albeit specialized, chemical intermediate. Its synthesis via the controlled nitration of pseudocumene is a well-understood process. While the compound itself has limited direct applications, its true synthetic potential is unlocked through the efficient reduction of its nitro group to form 2,4,5-trimethylaniline. This resulting aniline serves as a versatile scaffold for constructing complex molecules, from traditional azo dyes to modern pharmaceutical candidates. For researchers and professionals in the field, a thorough understanding of the synthesis, reactivity, and associated hazards of this intermediate and its derivatives is essential for its safe and effective application in chemical R&D.

References

- Vulcanchem. (n.d.). 1,2,5-Trimethyl-3-nitrobenzene - 609-88-1.

- CymitQuimica. (n.d.). 1,2,4-Trimethyl-5-nitrobenzene.

-

Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene.

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

ScienceDirect. (n.d.). 1,2,4-Triamino-5-nitrobenzene as air-stable aromatic polyamines for coordination chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4-Trimethyl-5-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Trimethyl-5-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Google Patents. (n.d.). 2,4,6-trimethylaniline synthesis method.

-

YouTube. (2024). Nitration of Methyl Benzoate. Retrieved from [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

-

Khan Academy. (2013). Nitration | Aromatic Compounds | Organic chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitration. Retrieved from [Link]

-

ResearchGate. (2025). Selective Reduction of One, Two, or Three Nitro Groups in 1,3,5-Trinitrobenzene with Hydrazine Hydrate. Retrieved from [Link]

-

OEHHA. (1997). Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. Retrieved from [Link]

Sources

- 1. 1,2,5-Trimethyl-3-nitrobenzene (609-88-1) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. 1,2,4-Trimethyl-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 1,2,4-Trimethyl-5-nitrobenzene | C9H11NO2 | CID 69130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,3-Trimethyl-5-nitrobenzene | C9H11NO2 | CID 308738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

- 15. oehha.ca.gov [oehha.ca.gov]

- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. svedbergopen.com [svedbergopen.com]

- 18. biosynth.com [biosynth.com]

Methodological & Application

Application Note: Regioselective Mononitration of 1,2,5-Trimethylbenzene (Pseudocumene)

[1]

Abstract & Scope

This application note details the controlled mononitration of 1,2,5-trimethylbenzene (pseudocumene) to synthesize 1,2,5-trimethyl-4-nitrobenzene. Unlike simple benzene nitration, the presence of three activating methyl groups makes the substrate highly reactive, necessitating strict thermal management to prevent thermal runaway and the formation of hazardous di-nitro byproducts. This guide analyzes the regiochemical drivers favoring the 4-position and provides a self-validating protocol for laboratory-scale synthesis (10g - 100g scale).[1]

Target Audience: Synthetic Organic Chemists, Process Development Engineers.

Chemical Foundation & Mechanism

Reaction Overview

The nitration of 1,2,5-trimethylbenzene is an Electrophilic Aromatic Substitution (EAS).[1] The "Mixed Acid" system (Sulfuric Acid + Nitric Acid) serves as the nitrating agent.[1][2][3][4][5] Sulfuric acid acts as a catalyst and dehydrating agent, protonating nitric acid to generate the active electrophile, the nitronium ion (

Regioselectivity Analysis

The substrate, 1,2,5-trimethylbenzene, has three open positions: C3, C4, and C6.[1] Regiocontrol is dictated by the interplay of electronic activation (ortho/para direction) and steric hindrance.

-

Position 4 (Major Product):

-

Position 6 (Minor Product):

-

Electronic: Activated by C1-Methyl (ortho) and C5-Methyl (ortho).[1]

-

Steric:Highly Unfavorable. The site is flanked by methyl groups at C1 and C5 (the "buttressing effect"), severely hindering attack.

-

-

Position 3 (Trace/Minor):

Mechanistic Pathway (Visualization)[1]

Figure 1: Mechanistic flow of electrophilic aromatic substitution highlighting the generation of the nitronium ion and subsequent attack at the electronically favored C4 position.[1][2][4]

Safety Profile & Hazard Mitigation

CRITICAL WARNING: Polymethylbenzenes are significantly more reactive than benzene.[1] The risk of rapid exotherm and "runaway" nitration is high.

| Hazard | Risk Level | Mitigation Strategy |

| Thermal Runaway | High | Maintain T < 10°C during addition. Use jacketed reactor with active cooling. |

| Dinitration | Moderate | Strict stoichiometry (1.05 eq HNO3).[1] Avoid "hot spots" by vigorous stirring.[1] |

| NOx Fumes | High | Perform all operations in a fume hood.[1] Use a caustic scrubber if scaling up.[1] |

| Acid Burns | High | Wear acid-resistant gloves (Butyl/Neoprene), face shield, and lab coat.[1] |

Experimental Protocol

Scale: 50 mmol (approx. 6.0 g of 1,2,5-trimethylbenzene) Target Yield: 85-92%[1]

Reagents & Equipment[8]

-

Substrate: 1,2,5-Trimethylbenzene (Pseudocumene), >98% purity.[1]

-

Acid 1: Sulfuric Acid (

), conc. (98%).[1] -

Acid 2: Nitric Acid (

), conc. (68-70%).[1] -

Solvent: Dichloromethane (DCM) or Acetic Anhydride (optional, see notes).[1] Protocol below uses the standard neat mixed-acid method for high purity.

-

Vessel: 3-neck round bottom flask equipped with:

Step-by-Step Procedure

Phase 1: Preparation of Nitrating Agent (Mixed Acid)[1]

-

In a separate Erlenmeyer flask, cool 5.0 mL of conc.

to 0°C. -

Slowly add 2.4 mL of conc.

(approx. 53 mmol, 1.05 eq) to the sulfuric acid with gentle swirling. -

Observation: The mixture will generate heat. Allow it to cool back to 0-5°C before use.

Phase 2: Substrate Setup

-

Charge the main reactor (3-neck flask) with 6.01 g (50 mmol) of 1,2,5-trimethylbenzene .

-

Add 10 mL of Acetic Anhydride (moderator/solvent) to the substrate.

-

Note: Acetic anhydride helps solubilize the organic phase and moderates the nitration power, improving regioselectivity.

-

-

Cool the substrate mixture to 0°C using the ice/salt bath.

Phase 3: Controlled Addition (The Critical Step)[1]

-

Transfer the cooled Mixed Acid (from Phase 1) to the addition funnel.

-

Begin dropwise addition of the acid mixture to the substrate.[4][6]

-

Control Rule: Adjust drop rate so the internal temperature never exceeds 10°C .

-

If T > 10°C: Stop addition immediately.[1] Increase stirring speed. Wait for T < 5°C.

-

-

Once addition is complete, allow the mixture to stir at 0-5°C for 30 minutes , then allow to warm to room temperature (20-25°C) over 1 hour.

Phase 4: Quench & Workup

-

Prepare a beaker with 100 g of crushed ice .

-

Slowly pour the reaction mixture onto the ice with manual stirring.

-

Observation: The product will precipitate as a pale yellow solid or heavy oil.

-

-

Extract the aqueous mixture with Dichloromethane (3 x 30 mL) .

-

Wash the combined organic layers with:

-

Water (50 mL)

-

Saturated

(50 mL) (removes residual acid - watch for -

Brine (50 mL) .

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).

Phase 5: Purification[7]

-

The crude product is often a solid. Recrystallize from Ethanol (95%) or Methanol .[1]

-

Heat to boiling, add solvent until dissolved, cool slowly to 4°C.

-

-

Filter crystals and dry in a vacuum desiccator.

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of 1,2,5-trimethyl-4-nitrobenzene.

Results & Characterization

Expected Data

| Parameter | Specification | Notes |

| Appearance | Pale yellow needles/prisms | Darkens upon light exposure.[1] |

| Melting Point | 43°C - 44°C | Sharp MP indicates high purity.[1] |

| Yield | 85% - 92% | Losses primarily during recrystallization.[1] |

| Regioselectivity | >95% 4-nitro isomer | <5% 3-nitro or 6-nitro isomers detected by GC.[1] |

Analytical Validation

-

1H NMR (CDCl3, 400 MHz): Look for three distinct methyl singlets. The aromatic protons will appear as two singlets (para to each other) due to the substitution pattern.

-

IR Spectroscopy: Strong bands at 1520

and 1350

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Formation of Oil instead of Solid | Impurities or supercooling | Scratch glass with rod; seed with crystal; cool to -20°C. |

| Low Yield (<70%) | Temperature too high (side reactions) | Ensure internal T < 10°C during addition.[1] |

| Red/Brown Fumes during reaction | Decomposition / Oxidation | Reaction is too hot.[1] Stop addition. Cool immediately. |

| Melting Point Depression | Presence of dinitro species | Recrystallize again; ensure only 1.05 eq HNO3 is used. |

References

-

Olah, G. A., & Kuhn, S. J. (1962). Aromatic Substitution.[1][2][4] XII. The Nitration of Benzene and Alkylbenzenes. Journal of the American Chemical Society.

-

Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General reference for EAS mechanisms).

-

Booth, G. (2000).[1] Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry.[1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13656, 1,2,4-Trimethyl-5-nitrobenzene. (Note: 1,2,4-trimethyl-5-nitrobenzene is the IUPAC synonym for the product derived from 1,2,5-trimethylbenzene).[1] [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. ochem.weebly.com [ochem.weebly.com]

Application Note: A Robust HPLC Method for the Purity Assessment of 1,2,5-Trimethyl-3-Nitrobenzene

Abstract

This application note details a highly specific and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 1,2,5-trimethyl-3-nitrobenzene. The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis, providing a comprehensive protocol for quantifying the main component and separating it from potential process-related impurities and degradation products. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. The protocol is grounded in established chromatographic principles for nitroaromatic compounds and adheres to international guidelines for method validation and system suitability, ensuring data integrity and reproducibility.

Introduction

1,2,5-Trimethyl-3-nitrobenzene is an important chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of this starting material is critical as impurities can affect the yield, safety, and efficacy of the final product. Therefore, a robust and validated analytical method for its purity assessment is essential for quality control.

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[1] Reversed-phase HPLC, in particular, is a versatile and widely used method for the analysis of moderately polar to nonpolar compounds like nitroaromatics.[1][2] This application note presents a detailed protocol for the purity determination of 1,2,5-trimethyl-3-nitrobenzene by RP-HPLC, developed based on established methodologies for similar compounds.[3][4][5] The method's reliability is ensured through stringent system suitability checks and a validation framework aligned with the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Chromatographic Principle

The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The hydrophobic nature of 1,2,5-trimethyl-3-nitrobenzene will cause it to be retained on the C18 column, while more polar impurities will elute earlier. The composition of the mobile phase, a mixture of acetonitrile and water, is optimized to achieve adequate retention and resolution of the main peak from potential impurities. The nitro functional group in the analyte provides a strong chromophore, allowing for sensitive detection using a UV detector.[5]

Experimental Protocol

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The use of a phenyl-hexyl column could be explored for alternative selectivity, particularly for challenging isomer separations.[9][10]

-

Chemicals:

-